molecular formula C13H19NO2 B14811146 (5-Cyclopropoxy-2-isopropoxyphenyl)methanamine

(5-Cyclopropoxy-2-isopropoxyphenyl)methanamine

Cat. No.: B14811146
M. Wt: 221.29 g/mol
InChI Key: KOFKQZRYUGEFIM-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-2-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-Cyclopropoxy-2-isopropoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropoxyphenylmethanamine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-2-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(5-Cyclopropoxy-2-isopropoxyphenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropoxy-2-isopropoxyphenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(5-cyclopropyloxy-2-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C13H19NO2/c1-9(2)15-13-6-5-12(7-10(13)8-14)16-11-3-4-11/h5-7,9,11H,3-4,8,14H2,1-2H3

InChI Key

KOFKQZRYUGEFIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)CN

Origin of Product

United States

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